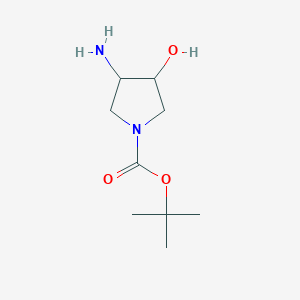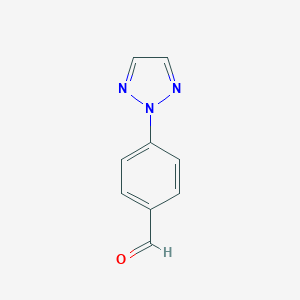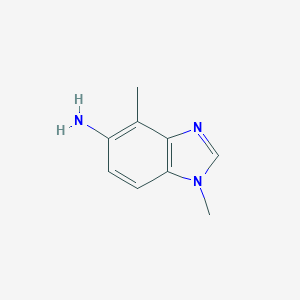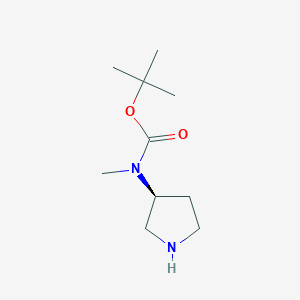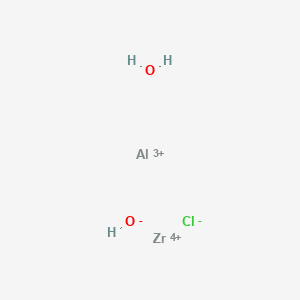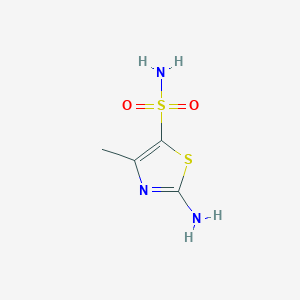
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide
概要
説明
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is a compound with the molecular weight of 193.25 . It has the IUPAC name 2-amino-4-methyl-1,3-thiazole-5-sulfonamide . The InChI code for this compound is 1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) .
Molecular Structure Analysis
The InChI code for 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is 1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) . This indicates that the compound has a thiazole ring with a methyl group at the 4th position, an amino group at the 2nd position, and a sulfonamide group at the 5th position.Physical And Chemical Properties Analysis
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is a powder with a melting point of 175-176°C . It has a molecular weight of 193.25 .科学的研究の応用
Anticancer Research
Specific Scientific Field
Oncology and cancer research.
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide
has been investigated for its antitumor properties. Thiazolesulfonamides, including thiazole-4-sulfonamides and thiazole-5-sulfonamides, have been proposed as inhibitors of various kinases involved in cancer pathways, such as ATM, DNA-PK, PI3Kα, and Raf kinases . These kinases play crucial roles in cell growth, proliferation, and survival.
Experimental Procedures
Researchers typically perform in vitro studies using cancer cell lines. They treat the cells with varying concentrations of the compound and assess its effects on cell viability, apoptosis, and cell cycle progression. Techniques such as MTT assays, flow cytometry, and Western blotting are commonly employed.
Results and Outcomes
Studies have shown that 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide inhibits cancer cell growth and induces apoptosis. Quantitative data includes IC₅₀ values (the concentration required to inhibit cell growth by 50%) and dose-response curves. Further investigations may explore its mechanism of action and potential synergy with other anticancer agents.
Antibacterial Research
Specific Scientific Field
Microbiology and infectious diseases.
Summary of Application
The compound has moderate to high antibacterial activity. Researchers investigate its effectiveness against bacterial strains, including multidrug-resistant ones.
Experimental Procedures
In vitro assays assess bacterial growth inhibition using minimum inhibitory concentration (MIC) assays. Molecular docking studies may predict the compound’s binding affinity to bacterial enzymes or proteins.
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide
demonstrates promising antibacterial effects. Compound 11, for instance, shows activity against E. coli, while compounds 7 and 9 exhibit antioxidant potential . Further studies explore structure-activity relationships and potential clinical applications.
Safety And Hazards
将来の方向性
2-Aminothiazoles, including 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide, have promising therapeutic roles and are utilized as starting material for the synthesis of diverse range of heterocyclic analogues . This suggests potential future directions in the development of novel therapeutic agents for a variety of pathological conditions .
特性
IUPAC Name |
2-amino-4-methyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPALZDBVQINZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


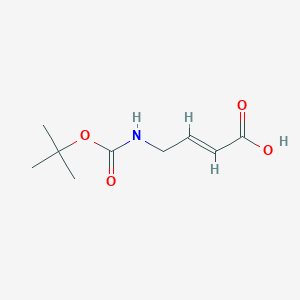
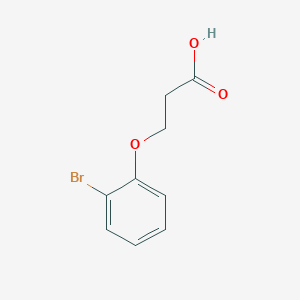

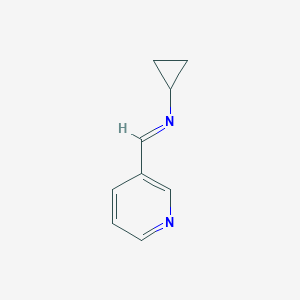
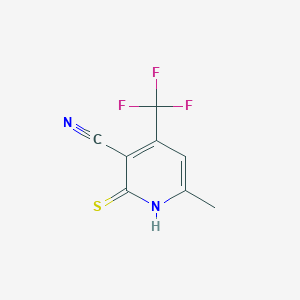
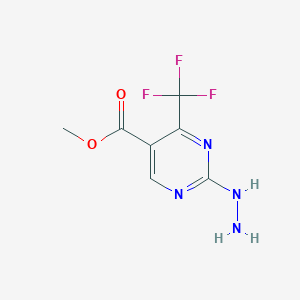
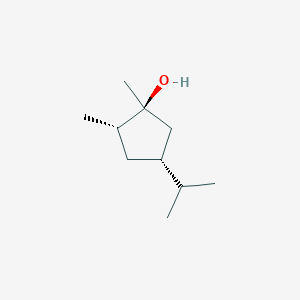
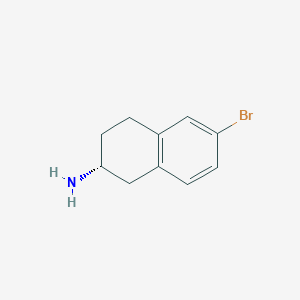
![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)
